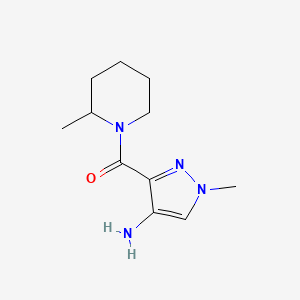

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

(4-amino-1-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)10-9(12)7-14(2)13-10/h7-8H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFASWYBZXDTNBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=NN(C=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine: shares structural similarities with other pyrazole derivatives and piperidine-containing compounds.

1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine: is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Uniqueness

Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development .

Biological Activity

1-Methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a complex organic compound notable for its unique pyrazole structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a methyl group at the first position and a 2-methylpiperidine moiety attached via a carbonyl group at the third position. The structural characteristics suggest possible interactions with biological targets, particularly in cancer and neurological disorders.

Structural Characteristics

The molecular formula of 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is , with a molecular weight of 222.29 g/mol. The compound's structure is illustrated below:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.29 g/mol |

| CAS Number | 1467864-04-5 |

Anticancer Properties

Research indicates that compounds within the pyrazole family, including derivatives similar to 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine, exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can induce cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. In particular, compounds with piperidine structures have been linked to interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders as well as cancer .

A study focusing on pyrazole carboxamides found notable antifungal and anticancer activities, reinforcing the therapeutic potential of pyrazole-based compounds . Additionally, research on the combination of certain pyrazoles with doxorubicin showed enhanced cytotoxic effects in breast cancer cell lines, particularly in the MDA-MB-231 cell line, which is known for its aggressive nature .

The mechanism by which 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors implicated in cancer progression and neurodegenerative diseases. The presence of the piperidine moiety may enhance binding affinity and selectivity towards these targets compared to simpler analogs .

Study on Anticancer Activity

In a recent study examining the anticancer potential of various pyrazoles, researchers tested several derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that specific substitutions on the pyrazole ring significantly influenced cytotoxicity and apoptosis induction. Notably, combinations of these compounds with doxorubicin resulted in a synergistic effect that warrants further investigation for therapeutic applications in resistant cancer types .

Interaction Studies

Preliminary interaction studies suggest that compounds similar to 1-methyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine may interact with receptors involved in cancer and neurological pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.